molecular formula C18H13N7O10 B158613 N,N-Bis(2,4-dinitrophenyl)-L-histidine CAS No. 1655-66-9

N,N-Bis(2,4-dinitrophenyl)-L-histidine

Cat. No. B158613
CAS RN: 1655-66-9
M. Wt: 487.3 g/mol
InChI Key: DYPVFKXVTXSSTH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2,4-dinitrophenyl)-L-histidine, commonly known as DNPH-His, is a chemical compound that has been widely used in scientific research for over a century. DNPH-His is a derivative of histidine, an essential amino acid that is found in many proteins and enzymes in the human body. DNPH-His has been used in various biochemical and physiological studies due to its ability to react with carbonyl groups in proteins and peptides, which makes it a useful tool for protein analysis and identification.

Mechanism Of Action

DNPH-His reacts with carbonyl groups in proteins and peptides through a nucleophilic addition reaction. The reaction forms a stable hydrazone bond between DNPH-His and the carbonyl group, which can be detected through various analytical techniques. The reaction is specific to carbonyl groups, which makes DNPH-His a useful tool for protein analysis and identification.

Biochemical And Physiological Effects

DNPH-His has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that DNPH-His can modify proteins and peptides, which can change their biological activity and properties. Therefore, it is important to use DNPH-His with caution and to carefully interpret the results obtained from experiments using DNPH-His.

Advantages And Limitations For Lab Experiments

DNPH-His has several advantages for lab experiments, including its specificity for carbonylated proteins, its ability to modify proteins and peptides, and its ease of use. However, DNPH-His also has limitations, including its potential to modify proteins and peptides, its sensitivity to pH and temperature, and its potential for non-specific reactions with other molecules in biological samples.

Future Directions

There are several future directions for research on DNPH-His, including the development of new analytical techniques for protein identification and quantification, the investigation of the biological effects of DNPH-His modification on proteins and peptides, and the development of new applications for DNPH-His in biomedical research. Additionally, the use of DNPH-His in combination with other analytical techniques, such as mass spectrometry, could provide new insights into the role of oxidative stress in disease and aging.

Synthesis Methods

DNPH-His can be synthesized through the reaction between 2,4-dinitrophenylhydrazine (DNPH) and histidine. The reaction takes place in an acidic solution, and the resulting product is a yellow-orange crystalline powder. The purity of DNPH-His can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

DNPH-His has been used in various scientific research applications, including protein identification, quantification, and modification studies. DNPH-His has been used to identify carbonylated proteins, which are proteins that have been modified by oxidative stress. DNPH-His has also been used to quantify the levels of carbonylated proteins in biological samples, which can provide insights into the oxidative stress status of cells and tissues. Additionally, DNPH-His has been used to modify proteins and peptides, which can change their biological activity and properties.

properties

CAS RN

1655-66-9

Product Name

N,N-Bis(2,4-dinitrophenyl)-L-histidine

Molecular Formula

C18H13N7O10

Molecular Weight

487.3 g/mol

IUPAC Name

(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1

InChI Key

DYPVFKXVTXSSTH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O

Other CAS RN

1655-66-9

Origin of Product

United States

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